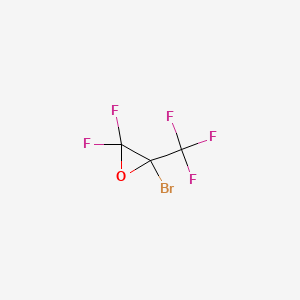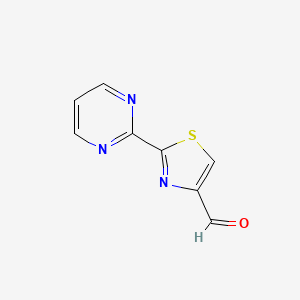
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde
Übersicht
Beschreibung
Pyrimidinyl and thiazole moieties are common structures in medicinal chemistry, found in a wide range of pharmacologically active compounds . They are often employed in the design of privileged structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using computational tools . Quantum and chemical parameters were calculated and molecular electrostatic surface potential (MEP) was studied which predicted the highly electronic sites around the compounds .
Chemical Reactions Analysis
The chemical reactions of similar compounds are often studied in the context of their biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For example, 1-pyrimidin-2-yl-piperidin-4-ylamine has been described as a yellow liquid .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Phosphorescent Pt (ii) acetylacetonate complexes bearing 9- (pyrimidin-2-yl)-9H-carbazole ligand were synthesized for use in OLED applications .
Methods of Application
The complexes were prepared by utilizing TBPCH2 (C^N) as the primary ligand and acetylacetonate derivatives (O^O) as the ancillary ligands . All five complexes were characterized using NMR, HR-MS, elemental analysis, CV, TGA, and single-crystal X-ray diffraction .
Results or Outcomes
All five complexes exhibited phosphorescence, with complex 1a emitting at 534 nm with Φ = 5%, τ = 3.17 μs, 2a emitting at 530 nm with Φ = 21%, τ = 2.48 μs, 3a emitting at 581 nm with Φ = 25%, τ = 7.48 μs, 4a emitting at 586 nm with Φ = 38%, τ = 2.32 μs, and 1b emitting at 573 nm with Φ = 5%, τ = 1.44 μs in 2 wt% polymethyl methacrylate (PMMA) films . The OLED devices were fabricated through a vapor deposition process utilizing complexes 2a and 4a as emitting materials .
2. Application in Anti-Fibrosis Activity
Summary of the Application
A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for anti-fibrosis activity .
Methods of Application
The novel 2- (pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . Furthermore, the study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
1. Application in Organic Light Emitting Diodes (OLEDs)
Summary of the Application
Phosphorescent Pt (ii) acetylacetonate complexes bearing 9- (pyrimidin-2-yl)-9H-carbazole ligand were synthesized for use in OLED applications .
Methods of Application
The complexes were prepared by utilizing TBPCH2 (C^N) as the primary ligand and acetylacetonate derivatives (O^O) as the ancillary ligands . All five complexes were characterized using NMR, HR-MS, elemental analysis, CV, TGA, and single-crystal X-ray diffraction .
Results or Outcomes
All five complexes exhibited phosphorescence, with complex 1a emitting at 534 nm with Φ = 5%, τ = 3.17 μs, 2a emitting at 530 nm with Φ = 21%, τ = 2.48 μs, 3a emitting at 581 nm with Φ = 25%, τ = 7.48 μs, 4a emitting at 586 nm with Φ = 38%, τ = 2.32 μs, and 1b emitting at 573 nm with Φ = 5%, τ = 1.44 μs in 2 wt% polymethyl methacrylate (PMMA) films . The OLED devices were fabricated through a vapor deposition process utilizing complexes 2a and 4a as emitting materials .
2. Application in Anti-Fibrosis Activity
Summary of the Application
A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for anti-fibrosis activity .
Methods of Application
The novel 2- (pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . Furthermore, the study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
1. Application in Organic Light Emitting Diodes (OLEDs)
Summary of the Application
Phosphorescent Pt (ii) acetylacetonate complexes bearing 9- (pyrimidin-2-yl)-9H-carbazole ligand were synthesized for use in OLED applications .
Methods of Application
The complexes were prepared by utilizing TBPCH2 (C^N) as the primary ligand and acetylacetonate derivatives (O^O) as the ancillary ligands . All five complexes were characterized using NMR, HR-MS, elemental analysis, CV, TGA, and single-crystal X-ray diffraction .
Results or Outcomes
All five complexes exhibited phosphorescence, with complex 1a emitting at 534 nm with Φ = 5%, τ = 3.17 μs, 2a emitting at 530 nm with Φ = 21%, τ = 2.48 μs, 3a emitting at 581 nm with Φ = 25%, τ = 7.48 μs, 4a emitting at 586 nm with Φ = 38%, τ = 2.32 μs, and 1b emitting at 573 nm with Φ = 5%, τ = 1.44 μs in 2 wt% polymethyl methacrylate (PMMA) films . The OLED devices were fabricated through a vapor deposition process utilizing complexes 2a and 4a as emitting materials .
2. Application in Anti-Fibrosis Activity
Summary of the Application
A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for anti-fibrosis activity .
Methods of Application
The novel 2- (pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . Furthermore, the study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyrimidin-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-4-6-5-13-8(11-6)7-9-2-1-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCQLYQNBGWDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde | |
CAS RN |
1178019-16-3 | |
| Record name | 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)
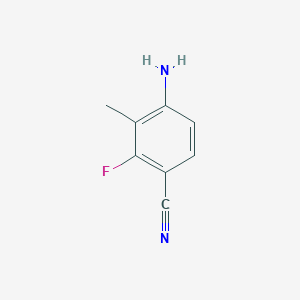
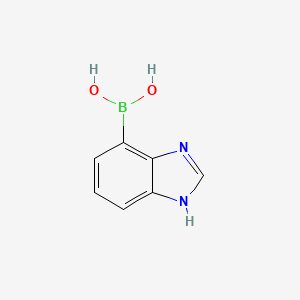
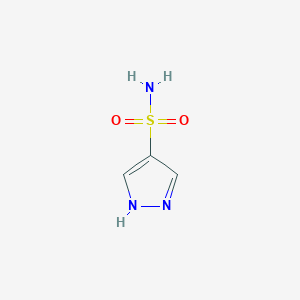
![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)
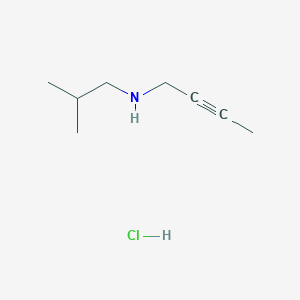
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)
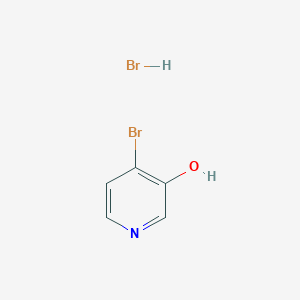
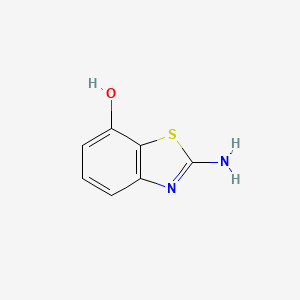
![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)
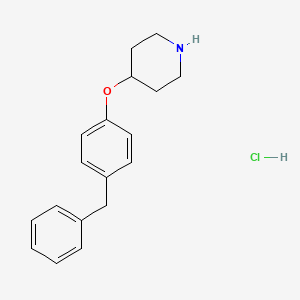
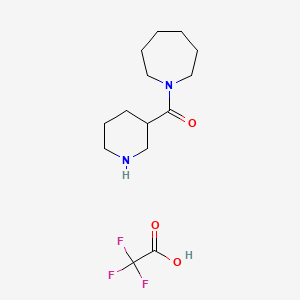
![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)
